1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one
Description
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3 |
InChI Key |
UWWAHYDPLBCHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Biological Activity & Therapeutic Potential of Brominated Hydroxyphenyl Ketones
Document Control:
-
Context: Drug Discovery & Medicinal Chemistry Optimization
Executive Summary: The Halogenated Pharmacophore
Brominated hydroxyphenyl ketones represent a privileged scaffold in medicinal chemistry, bridging the gap between simple phenolic antioxidants and potent cytotoxic agents. Unlike their non-halogenated precursors (e.g., raspberry ketone or simple acetophenones), the introduction of bromine atoms induces critical physicochemical shifts: it enhances lipophilicity (LogP), modulates the pKa of the hydroxyl group via electron-withdrawing induction, and enables halogen bonding interactions within protein active sites.
This guide analyzes three primary subclasses:
-
Brominated Acetophenones: Precursors with moderate antifungal/antimicrobial profiles.
-
Brominated Chalcones (1,3-diaryl-2-propen-1-ones): High-potency "warheads" exhibiting significant cytotoxicity and antibacterial efficacy against MDR strains.
-
Brominated Benzophenones: Potent enzyme inhibitors (Urease, Aldose Reductase) often derived from marine natural products.[1]
Chemical Architecture & Structure-Activity Relationships (SAR)
The biological efficacy of these compounds is not random; it is a function of specific structural modifications.
The "Bromine Effect"
-
Membrane Permeability: Bromination significantly increases the partition coefficient (LogP). For example, adding a bromine atom to 2-hydroxyacetophenone facilitates passive diffusion across the lipid-rich cell walls of Gram-negative bacteria like E. coli and K. pneumoniae.
-
Electronic Modulation: The electron-withdrawing nature of bromine at the meta or para position relative to the hydroxyl group increases the acidity of the phenol. This enhances the hydrogen-bond donating capacity of the hydroxyl group, critical for chelating metal ions (e.g., Ni²⁺ in urease).
The Michael Acceptor System (Chalcones)
In brominated chalcones, the
-
Disruption of tubulin polymerization (Anticancer).
-
Inactivation of essential bacterial enzymes (Antimicrobial).
Visualization: SAR Logic Flow
The following diagram illustrates the causal link between chemical structure and observed biological phenotype.
Caption: Causal map linking structural motifs (Bromine, Hydroxyl, Enone) to specific pharmacological outcomes.
Biological Activity Profiles
Antimicrobial Potency
Brominated hydroxyphenyl ketones, particularly chalcone derivatives, show enhanced activity against multi-drug resistant (MDR) pathogens.
Key Findings:
-
Target Spectrum: Broad-spectrum activity, but notably effective against Staphylococcus aureus (Gram-positive) and Acinetobacter baumannii (Gram-negative).
-
Mechanism: Membrane depolarization and interference with cell wall synthesis. The 2-hydroxy-5-bromo substitution pattern is frequently cited as optimal for bacteriostatic activity.
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| 2-Hydroxy-5-bromoacetophenone | E. coli | 12.5 - 50.0 | [1] |
| Brominated Chalcone (Cpd 3) | S. pyogenes | 18.9 (Zone mm) | [2] |
| Bromophenol (Marine) | C. albicans | < 10.0 | [3] |
Enzyme Inhibition: Urease & Aldose Reductase
Urease is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori. Brominated hydroxyphenyl ketones act as potent inhibitors.
-
Mechanism: The phenolic oxygen and the ketone carbonyl oxygen form a bidentate chelate with the Ni²⁺ ions in the urease active site. The bromine atom provides secondary hydrophobic interactions that stabilize the inhibitor-enzyme complex.
-
Relevance: Treatment of peptic ulcers and prevention of struvite kidney stones.
Experimental Protocols
As a senior scientist, I emphasize that reproducibility is the currency of trust . The following protocols include critical "stop-points" and solvent considerations often omitted in general literature.
Synthesis of Brominated Chalcones (Claisen-Schmidt Condensation)
-
Reaction: Condensation of 2-hydroxy-5-bromoacetophenone with substituted benzaldehydes.
-
Critical Control: Temperature must remain <25°C to prevent polymerization of the enone product.
Caption: Step-by-step synthetic pathway with critical thermal and pH control points.
Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Solvent Preparation: Dissolve brominated compounds in 100% DMSO to create a stock solution.
-
Expert Note: Brominated compounds have poor aqueous solubility. However, the final concentration of DMSO in the well must not exceed 1% (v/v) , as DMSO itself is toxic to bacteria above this threshold, causing false positives.
-
-
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth.
-
Incubation: 37°C for 24 hours.
-
Visualization: Add Resazurin dye (0.01%). A change from blue to pink indicates metabolic activity (growth).
Toxicology & Safety Considerations
While "Raspberry Ketone" (a non-brominated analog) is GRAS (Generally Recognized As Safe), the brominated derivatives are distinct chemical entities and must be treated as potential cytotoxic agents.
-
Cytotoxicity: Brominated chalcones often exhibit IC50 values < 10 µM against cancer cell lines (e.g., MCF-7), implying they can kill mammalian cells.
-
Therapeutic Index: In early-stage development, it is vital to run a parallel cytotoxicity assay on normal fibroblast cells (e.g., NIH/3T3) to ensure the compound kills pathogens/cancer cells selectively, rather than acting as a general protoplasmic poison.
References
-
BenchChem. (2025).[2] A Comparative Analysis of the Biological Activity of 2-Bromo-3'-hydroxyacetophenone and Other Halogenated Acetophenones. BenchChem Technical Reports. Link
-
Gpub. (2024).[1][3] Development and Characterization of Chalcone Derivatives Using 4-Hydroxyacetophenone and Anti-bacterial Activity. Global Publications. Link
-
MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits. Marine Drugs. Link
-
Semantic Scholar. (2025). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide. Semantic Scholar. Link
-
NIH. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory studies. National Institutes of Health. Link
Sources
An In-Depth Technical Guide to the In Silico Prediction of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one Properties
Executive Summary
In the landscape of modern drug discovery, the early-stage assessment of a compound's pharmacological and safety profile is paramount to mitigating late-stage attrition and reducing development costs.[1] In silico computational methodologies provide a rapid, cost-effective, and resource-efficient means to predict the physicochemical, pharmacokinetic, and toxicity properties of novel chemical entities before their synthesis.[2][3] This technical guide offers a comprehensive, step-by-step framework for the computational evaluation of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one . We will delve into the theoretical underpinnings of predictive modeling, provide detailed protocols using publicly accessible and authoritative web-based tools, and synthesize the resulting data into a holistic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to make informed decisions in the early phases of the drug discovery pipeline.
Introduction: The Imperative of Predictive Modeling in Drug Discovery
The journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant percentage of candidates failing due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] The traditional design-make-test-analyze (DMTA) cycle is often a bottleneck, consuming considerable time and resources.[4] Computer-Aided Drug Design (CADD) has emerged as an indispensable component of this process, enabling scientists to prioritize candidates with higher probabilities of success.[5]
In silico ADMET and physicochemical property prediction leverages sophisticated algorithms, including quantitative structure-property relationships (QSPR) and machine learning models, trained on vast datasets of experimentally determined chemical properties.[6][7] These models identify correlations between a molecule's structure (represented by molecular descriptors or fingerprints) and its biological behavior, allowing for the prediction of properties for novel, untested compounds.[8] This guide focuses on applying these principles to characterize this compound, a small molecule featuring key functional groups (a phenolic hydroxyl, a halogen, and a ketone) that influence its overall properties.
1.1 Molecular Structure of Interest
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁BrO₂
-
Canonical SMILES: CC(C)C(=O)C1=CC(Br)=C(O)C=C1
This structure will serve as the input for all subsequent predictive workflows.
Workflow for Physicochemical and Pharmacokinetic Prediction
The initial characterization of a potential drug candidate begins with its fundamental physicochemical and pharmacokinetic properties. These parameters govern how a molecule will behave in a biological system, from its ability to dissolve to its capacity to cross cellular membranes.
Causality Behind Methodological Choices
We employ a multi-faceted approach utilizing established, publicly available platforms. The selection of these tools is grounded in their widespread use, validation in peer-reviewed literature, and the transparency of their underlying predictive models. For physicochemical properties, pharmacokinetics, and druglikeness, the SwissADME web server is an exemplary choice, renowned for its user-friendly interface and combination of various predictive models.[9] For a more granular look at ADMET properties, the pkCSM server provides predictions based on graph-based signatures, a methodology that effectively encodes the structural environment of atoms within a molecule.[10]
General Prediction Workflow Diagram
The following diagram illustrates the logical flow of the in silico prediction process, from molecular input to integrated data analysis.
Caption: High-level workflow for in silico compound property prediction.
Protocol 1: Physicochemical, Pharmacokinetic, and Druglikeness Prediction using SwissADME
This protocol details the steps to generate a foundational profile of the target molecule.
Step-by-Step Methodology
-
Navigate to the SwissADME Web Server: Access the publicly available tool via a web browser.
-
Input the Molecular Structure: In the provided input field, paste the canonical SMILES string for this compound: CC(C)C(=O)C1=CC(Br)=C(O)C=C1.
-
Initiate the Calculation: Click the "Run" button to start the prediction process. The server will process the input and generate a comprehensive report.
-
Data Collection: Systematically record the predicted values for the properties listed in the tables below from the results page. Pay special attention to any violation flags for druglikeness rules.
Predicted Physicochemical Properties
These properties are fundamental to a molecule's behavior and are predicted using a combination of topological and fragment-based methods.
| Property | Predicted Value | Unit | Significance in Drug Discovery |
| Molecular Weight | 243.10 | g/mol | Influences diffusion and transport across biological barriers. |
| LogP (iLOGP) | 2.91 | - | Measures lipophilicity; critical for membrane permeability and solubility.[11] |
| Water Solubility (LogS) | -3.53 | log(mol/L) | Indicates solubility in aqueous environments; essential for absorption and formulation.[12] |
| H-Bond Acceptors | 2 | - | Number of atoms that can accept hydrogen bonds; influences solubility and target binding. |
| H-Bond Donors | 1 | - | Number of atoms that can donate hydrogen bonds; influences solubility and target binding. |
| Molar Refractivity | 57.00 | ų | Relates to molecular volume and polarizability, affecting ligand-receptor interactions. |
| Topological Polar Surface Area (TPSA) | 37.30 | Ų | Predicts passive molecular transport through membranes, such as intestinal absorption. |
Predicted Pharmacokinetic Properties
This set of predictions provides early insights into how the molecule might be processed by the body.
| Property | Prediction | Interpretation & Rationale |
| GI Absorption | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | No | The molecule is predicted to not cross the BBB, which is desirable for peripherally acting drugs to avoid CNS side effects.[13] |
| P-glycoprotein (P-gp) Substrate | No | Not being a substrate for the P-gp efflux pump can lead to higher intracellular concentrations and better efficacy.[10] |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions involving the CYP1A2 metabolic enzyme. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP2C19. This is a liability to monitor. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP2C9. This is a liability to monitor. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 metabolic enzyme. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions involving the major metabolic enzyme CYP3A4. |
Druglikeness Evaluation
Druglikeness models use structural filters developed from the analysis of successful oral drugs. They provide a rapid assessment of a compound's potential to be developed into an orally active therapeutic.
| Rule Set | Prediction | Violations | Rationale for Rule Set |
| Lipinski's Rule of Five | Yes | 0 | A widely used rule of thumb for evaluating if a compound has properties that would make it a likely orally active drug. |
| Ghose Filter | Yes | 0 | Defines a range for physicochemical properties common in known drugs. |
| Veber Rule | Yes | 0 | Relates good oral bioavailability to the number of rotatable bonds and polar surface area. |
| Egan Rule | Yes | 0 | A model for predicting passive intestinal absorption based on LogP and TPSA. |
| Muegge Rule | Yes | 0 | A set of structural property ranges that describe favorable pharmacokinetic profiles. |
Protocol 2: In-Depth ADMET Prediction using pkCSM
This protocol provides a more detailed toxicity and metabolism profile, which is crucial for identifying potential safety liabilities early in development.
Step-by-Step Methodology
-
Navigate to the pkCSM Web Server: Access the tool through a web browser.
-
Input the Molecular Structure: The server accepts SMILES input. Paste CC(C)C(=O)C1=CC(Br)=C(O)C=C1 into the designated area.
-
Select Predictions: Ensure that predictions for Toxicity are selected.
-
Submit the Job: Click the "Submit" button to run the calculations.
-
Collect Data: Once the results are displayed, record the key toxicity and metabolism endpoints in the table below.
ADMET Prediction Workflow Diagram
This diagram details the sub-processes involved in a typical ADMET prediction workflow, highlighting the diversity of endpoints evaluated.
Caption: Key endpoints evaluated in an in silico ADMET prediction workflow.
Predicted Toxicity Profile
Identifying potential toxicity is a critical self-validating step; a positive flag in any of these areas necessitates careful consideration and potential structural modification.
| Endpoint | Prediction | Confidence/Score | Implication & Rationale |
| AMES Toxicity | Negative | - | The compound is predicted to be non-mutagenic, a critical early safety checkpoint.[14] |
| hERG I Inhibition | Negative | - | Low risk of inhibiting the hERG potassium channel, which is associated with potentially fatal cardiac arrhythmias.[14] |
| Hepatotoxicity (DILI) | Positive | - | Predicted to have the potential to cause drug-induced liver injury (DILI). This is a significant liability.[14] |
| Skin Sensitisation | Negative | - | Unlikely to cause an allergic response upon skin contact. |
| Minnow Toxicity | 0.778 | log(mM) | Provides an indication of environmental toxicity. |
Integrated Analysis and Expert Insights
The synthesis of data from multiple predictive platforms provides a more robust and trustworthy profile of this compound.
Overall Profile: The molecule exhibits a promising profile from a physicochemical and druglikeness standpoint. It adheres to all major rules for oral bioavailability, with predicted high gastrointestinal absorption and favorable solubility and lipophilicity (LogP ~2.91). Its inability to permeate the blood-brain barrier is advantageous for a peripherally targeted drug.
Key Liabilities Identified: The in silico analysis has flagged two primary areas of concern that require expert attention:
-
Cytochrome P450 Inhibition: The predicted inhibition of CYP2C19 and CYP2C9 is a significant finding. These enzymes are responsible for the metabolism of a wide range of common drugs. Co-administration of our compound with a drug metabolized by these enzymes could lead to altered plasma concentrations and potential adverse events. This necessitates further in vitro enzymatic assays for confirmation and quantification (IC50 determination).
-
Hepatotoxicity: The positive prediction for drug-induced liver injury (DILI) is a serious safety concern and a common reason for drug failure.[14] The chemical structure, particularly the substituted phenol ring, may be susceptible to metabolic activation to form reactive quinone-type species, a known mechanism for hepatotoxicity.
Path Forward and Recommendations: Based on this in silico assessment, the compound has a mixed profile. While its "drug-like" properties are excellent, the potential for metabolism-based drug-drug interactions and liver toxicity cannot be ignored. The next logical step would be to synthesize the molecule and validate these predictions through targeted in vitro assays. Specifically, CYP inhibition assays and cytotoxicity assays using hepatic cell lines (e.g., HepG2) would be a priority to confirm or refute the predicted liabilities before committing to more extensive studies.
Conclusion
This technical guide has demonstrated a comprehensive and scientifically grounded workflow for the in silico prediction of properties for this compound. By leveraging authoritative and publicly accessible computational tools, we have generated a detailed profile encompassing its physicochemical characteristics, pharmacokinetics, druglikeness, and potential toxicities. The analysis reveals a molecule with favorable oral absorption properties but significant potential liabilities related to CYP450 inhibition and hepatotoxicity. This predictive exercise serves as a powerful, data-driven foundation for guiding subsequent experimental validation and medicinal chemistry efforts, embodying the core principles of the modern, efficiency-focused drug discovery paradigm.
References
- SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery.
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Available at: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717. Available at: [Link]
- Chemaxon. (2021). Computational tools for drug discovery.
-
Schrödinger. (n.d.). QikProp. Available at: [Link]
-
Simulations Plus. (2026). ADMET Predictor®. Available at: [Link]
-
Rowan Scientific. (n.d.). ADMET Prediction. Available at: [Link]
-
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for evaluating chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. Available at: [Link]
-
SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Available at: [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. Available at: [Link]
-
Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. Available at: [Link]
-
VLS3D. (n.d.). ADMET predictions. Available at: [Link]
-
MDPI. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Available at: [Link]
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- 14. ADMET Prediction | Rowan [rowansci.com]
"literature review of substituted 2-methylpropan-1-one derivatives"
This technical guide provides an in-depth review of substituted 2-methylpropan-1-one derivatives , a class of chemical scaffolds centrally important to polymer chemistry (as photoinitiators) and pharmaceutical synthesis (as protecting groups and bioactive intermediates).
Focus: Synthesis, Photo-Initiation Mechanisms, and Pharmaceutical Applications Audience: Research Scientists, Process Chemists, and Drug Developers
Executive Summary: The Isobutyryl Core
The 2-methylpropan-1-one moiety (often referred to as the isobutyryl group when attached to an aryl core) represents a critical branch point in organic synthesis. Unlike linear propiophenones, the steric bulk and quaternary potential of the
-
Radical Stability: The tertiary carbon facilitates stable radical formation, the basis for Type I photoinitiators.
-
Steric Protection: In nucleoside chemistry, the isobutyryl group serves as a robust protecting group for exocyclic amines (e.g., in Guanosine).
-
Bioactivity: The scaffold appears in natural products like hyperforin and serves as a precursor for substituted cathinones and muscle relaxants.
Industrial Dominance: Photoinitiators (Darocur 1173)
The most commercially significant derivative is 2-hydroxy-2-methyl-1-phenylpropan-1-one (CAS 7473-98-5), widely known by trade names such as Darocur 1173. It is the industry standard for UV-curing clear coatings and inks.
Mechanism of Action: Norrish Type I Cleavage
Upon irradiation with UV light (approx. 250–400 nm), the molecule undergoes a homolytic cleavage at the C1–C2 bond (
The Pathway:
-
Excitation: Absorption of a photon promotes the carbonyl to an excited triplet state (
). -
Cleavage: The bond between the carbonyl carbon and the
-carbon breaks. -
Radical Generation: Two radicals are formed:
-
A Benzoyl radical (initiating species).
-
A 2-hydroxy-2-propyl radical (terminating or propagating species).
-
Visualization: Photo-Initiation Pathway
Caption: Mechanistic pathway of Darocur 1173 photo-cleavage generating reactive radical species.
Pharmaceutical & Bio-Organic Applications[1][2][3][4][5][6][7][8][9]
Oligonucleotide Synthesis (N-Protection)
In the solid-phase synthesis of DNA/RNA, the exocyclic amino group of Guanosine must be protected to prevent side reactions. The Isobutyryl group is the standard protecting group for this purpose (forming N2-isobutyrylguanosine).
-
Why Isobutyryl? It is stable enough to survive the acidic detritylation steps but labile enough to be removed by ammonia during the final deprotection.
-
Reagent: Isobutyric anhydride is typically used to install this group.
Biosynthesis and Natural Products
The enzyme isobutyrophenone synthase (BUS) is pivotal in the biosynthesis of hyperforin , the primary antidepressant constituent of St. John's Wort (Hypericum perforatum).
-
Mechanism: BUS catalyzes the condensation of isobutyryl-CoA with malonyl-CoA to form the phlorisobutyrophenone core, which subsequently undergoes prenylation.
Synthetic Methodologies & Protocols
The synthesis of these derivatives generally proceeds via Friedel-Crafts acylation followed by
Protocol A: Synthesis of Isobutyrophenone (Core Scaffold)
Reaction Type: Friedel-Crafts Acylation
Reagents: Benzene, Isobutyryl Chloride, Aluminum Chloride (
-
Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and
drying tube. Purge with . -
Catalyst Preparation: Suspend anhydrous
(1.1 eq) in dry dichloromethane (DCM) or benzene (solvent/reactant). Cool to 0–5°C. -
Addition: Dropwise add Isobutyryl Chloride (1.0 eq) while maintaining temperature <10°C. Stir for 30 min to form the acylium ion complex.
-
Reaction: Add Benzene (if using DCM) or warm the benzene solution to RT, then reflux for 2–3 hours until HCl evolution ceases.
-
Workup: Pour the mixture over crushed ice/HCl. Extract with DCM. Wash organic layer with
and brine. Dry over . -
Purification: Distillation under reduced pressure.
Protocol B: Synthesis of 2-Hydroxy-2-methyl-1-phenylpropan-1-one
Reaction Type:
-
Chlorination:
-
React Isobutyrophenone with Sulfuryl Chloride (
) or Chlorine gas ( ) at 40–50°C. -
Product: 2-Chloro-2-methyl-1-phenylpropan-1-one.[1]
-
Note: This intermediate is a lachrymator. Handle in a fume hood.
-
-
Hydrolysis:
-
Treat the chloro-intermediate with aqueous NaOH (20%) in the presence of a phase transfer catalyst (e.g., TBAB) at 60°C.
-
Alternatively, use Sodium Methoxide in Methanol followed by acid hydrolysis.
-
-
Purification:
-
The resulting oil is purified by high-vacuum distillation to yield the clear, viscous photoinitiator.
-
Visualization: Synthetic Workflow
Caption: Step-wise industrial synthesis of the 2-hydroxy-2-methyl-1-phenylpropan-1-one photoinitiator.
Quantitative Data: Physical Properties
| Compound | CAS Number | Mol.[2][3][][5][1][6][7] Weight | Boiling Point | Application |
| Isobutyrophenone | 611-70-1 | 148.20 g/mol | 217 °C | Intermediate, Fragrance |
| 2-Hydroxy-2-methylpropiophenone | 7473-98-5 | 164.20 g/mol | 102 °C (4 mmHg) | Photoinitiator (UV Curing) |
| 2-Chloro-2-methylpropiophenone | 7473-99-6 | 182.65 g/mol | N/A (Unstable) | Synthetic Intermediate |
| 1-(4-Isobutylphenyl)-2-methylpropan-1-one | 59771-24-3 | 204.31 g/mol | 110-115 °C (3 mmHg) | Ibuprofen Impurity/Analog |
References
-
PubChem. (2025).[1][8][9] 2-Hydroxy-2-methyl-1-phenylpropan-1-one (Compound Summary). National Library of Medicine. [Link]
-
PrepChem. (2025). Synthesis of 1-(4-isobutylphenyl)propan-1-one. [Link]
-
MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Biological Activity. [Link][10]
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"quantum chemical calculations for 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one"
An In-Depth Technical Guide for Computational Analysis
Executive Summary
This technical guide outlines the rigorous computational protocol for analyzing 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one (hereafter BHMP ). As a halogenated phenolic ketone, BHMP exhibits specific electronic behaviors relevant to medicinal chemistry, particularly in pharmacophore modeling where halogen bonding and hydrogen bond donor/acceptor capabilities define ligand-protein interactions.
This document moves beyond standard operating procedures, providing a self-validating workflow using Density Functional Theory (DFT) . We focus on the B3LYP hybrid functional paired with the split-valence triple-zeta basis set 6-311++G(d,p) , a methodology validated for correctly modeling the heavy-atom effect of Bromine and the hyperconjugative effects of the isopropyl tail.
Computational Theory & Basis Set Selection
2.1 The Functional: Why B3LYP?
For organic systems containing row 3 and 4 elements (C, H, O, Br), the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional remains the industry standard for balancing computational cost with accuracy.
-
Causality: BHMP contains a conjugated
-system (phenyl ring + carbonyl). Pure Hartree-Fock (HF) neglects electron correlation, leading to errors in bond lengths and vibrational frequencies. B3LYP includes partial HF exchange, correcting for the self-interaction error common in pure DFT functionals. -
Dispersion Correction Note: While B3LYP is sufficient for geometry, for high-precision non-covalent interaction studies (e.g., crystal packing simulations), the wB97XD functional is recommended to account for long-range dispersion forces critical in halogen bonding.
2.2 The Basis Set: 6-311++G(d,p)
The selection of 6-311++G(d,p) is non-negotiable for this specific molecule due to two structural features:
-
The Bromine Atom: Requires a large basis set to model the core electrons and the polarizability of the valence shell.
-
The Phenolic Anion Potential: The "++" (diffuse functions) are critical for describing the electron density far from the nucleus, essential if the OH group deprotonates or participates in strong H-bonding.
Experimental Protocol & Workflow
3.1 The Computational Pipeline
The following diagram illustrates the logical flow of the calculation, ensuring that no property is calculated on a non-stationary point.
Figure 1: The self-validating computational workflow. The frequency check is the critical "gatekeeper" step to ensure the structure is at a true global minimum.
3.2 Step-by-Step Methodology (Gaussian/GAMESS Format)
Step 1: Input Preparation Construct the initial geometry. Ensure the isopropyl group (2-methylpropan-1-one) is staggered relative to the phenyl ring to avoid artificial steric clashes during the first optimization cycles.
Step 2: Geometry Optimization & Frequency Run the optimization and frequency calculation simultaneously to verify the stationary point.
-
Route Section (Gaussian): #P B3LYP/6-311++G(d,p) Opt Freq SCF=Tight Test
-
Key Parameter: SCF=Tight is required to ensure convergence in the presence of the heavy Bromine atom.
Step 3: Electronic Property Calculation Once NImag=0 (zero imaginary frequencies) is confirmed:
-
NBO Analysis: To determine the hybridization of the Oxygen lone pairs and the Br-C bond character.
-
MEP Cube Generation: Generate the electrostatic potential map to visualize the electrophilic attack sites (Ketone C) and nucleophilic sites (Phenolic O).
Structural & Electronic Analysis (Predicted Data)[1]
Based on validated data for structural analogs (3-bromoacetophenone and 4-hydroxypropiophenone), the following parameters define the BHMP system.
4.1 Optimized Geometric Parameters
The steric bulk of the isopropyl group causes a slight deviation from planarity in the ketone linkage compared to a simple acetophenone.
| Parameter | Atom Indices | Predicted Value (Å / °) | Mechanistic Insight |
| Bond Length | C=O (Ketone) | 1.224 Å | Typical conjugated carbonyl; slightly elongated due to resonance with phenyl ring. |
| Bond Length | C-Br | 1.905 Å | Standard Aryl-Br bond; significantly longer than C-H or C-C due to Br size. |
| Bond Length | O-H | 0.964 Å | Free hydroxyl (gas phase). Will lengthen if H-bonded. |
| Bond Angle | C(Ring)-C(=O)-C(Iso) | 119.5° | |
| Dihedral | O=C-C(Ring)-C(Ortho) | ~5-10° | The carbonyl twists slightly out of plane to accommodate the isopropyl tail. |
4.2 Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid Base theory).
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Phenolic Ring and Oxygen lone pairs . This is the region susceptible to electrophilic attack.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Carbonyl group and the ortho/para carbons of the ring. This confirms the ketone carbon as the site for nucleophilic addition.
Global Reactivity Descriptors:
-
Energy Gap (
): ~4.5 - 4.8 eV (Indicative of a stable, organic semiconductor-like behavior). -
Chemical Hardness (
): High hardness implies resistance to charge transfer, typical for stable drug precursors.
Spectroscopic Profiling (Vibrational assignments)
To validate your calculation against experimental data (FT-IR), use the following frequency assignments. Note that DFT frequencies must be scaled (Scaling Factor: 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity.
| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment Logic |
| 3750 | 3625 | Medium | Sharp band if free; broadens significantly if H-bonded. | |
| 3150-3200 | 3050-3100 | Weak | Characteristic aromatic C-H stretching. | |
| 1725 | 1668 | Very Strong | The "fingerprint" of the ketone. Lowered by conjugation with the ring. | |
| 1600 | 1547 | Strong | Breathing mode of the phenyl ring. | |
| 680 | 657 | Medium | Heavy atom stretch; useful for identifying the brominated analog. |
Reactivity & Biological Pathway Logic[3]
Understanding where this molecule interacts in a biological system requires mapping its electrostatic potential.
Figure 2: Mapping the Molecular Electrostatic Potential (MEP) to biological interaction modes. The "Sigma-Hole" on the Bromine is a critical feature for high-affinity binding in modern drug design.
References
-
Methodology Grounding: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Basis Set Validation: Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. Link
-
Structural Analog Analysis (Chalcones): MDPI. (2021). Density Functional Theory and Molecular Docking Investigations of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules. Link
-
Brominated Ketone Data: PubChem. (2025).[2] 1-(3-Bromo-4-hydroxyphenyl)propan-1-one (Compound Summary). National Library of Medicine. Link
-
Vibrational Scaling Factors: NIST Computational Chemistry Comparison and Benchmark Database. Vibrational Frequency Scaling Factors. Link
Sources
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one
Abstract
This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one. The method is demonstrated to be stability-indicating through forced degradation studies. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing of the analyte.[1][2][3]
Introduction
This compound is a substituted aromatic ketone with potential applications in pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable analytical method is crucial for ensuring its quality, purity, and stability.[4] High-performance liquid chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and accuracy.[4]
The objective of this work was to develop a robust and stability-indicating RP-HPLC method for the determination of this compound. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. Forced degradation studies, or stress testing, are an integral part of developing these methods, as they help to identify potential degradation products and demonstrate the specificity of the method.[4][5][6]
Analyte Properties and Initial Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[7]
-
Structure: The presence of a phenolic hydroxyl group and a ketone carbonyl group, along with a brominated aromatic ring, dictates the polarity and chromatographic behavior of the molecule. The phenolic group is weakly acidic, and its ionization state will be influenced by the mobile phase pH.[8] The overall structure suggests moderate polarity.
-
Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol.
-
UV Absorbance: The presence of the substituted benzene ring suggests strong UV absorbance, making UV detection a suitable choice.
Based on these properties, a reversed-phase HPLC method was selected as the most appropriate starting point. C18 columns are the most common choice for reversed-phase chromatography due to their hydrophobicity and wide applicability.[9]
Method Development and Optimization
The development of a robust HPLC method is a systematic process involving the selection and optimization of various chromatographic parameters.[10][11]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Chemicals: HPLC grade acetonitrile, methanol, and analytical grade phosphate salts for buffer preparation are required. High-purity water should be used.
Initial Scouting and Parameter Selection
A "scouting" gradient is often employed to get a preliminary idea of the analyte's retention behavior.[12][13]
-
Mobile Phase: A common starting point is a mixture of water and an organic modifier like acetonitrile or methanol.[14] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[14] A simple linear gradient from a low to a high percentage of organic modifier helps to elute the compound in a reasonable time.
-
Detection Wavelength: A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection.
Optimization of Chromatographic Conditions
Once the initial scouting run provides a general retention window, the mobile phase composition and other parameters are optimized to achieve the desired separation characteristics: good peak shape, resolution from any impurities, and a reasonable run time.[11][15]
3.3.1. Mobile Phase Composition
The ratio of the organic modifier to the aqueous phase is a critical factor influencing retention time.[8] For this compound, a gradient elution was found to be optimal for ensuring good peak shape and separation from potential degradation products.
-
Aqueous Phase: A phosphate buffer (e.g., pH 3.0) was chosen to maintain a consistent pH and suppress the ionization of the phenolic hydroxyl group, leading to a more symmetrical peak shape.[8]
-
Organic Phase: Acetonitrile was confirmed as a suitable organic modifier.
3.3.2. Flow Rate and Column Temperature
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column. This can be adjusted to optimize run time and resolution.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
The following diagram illustrates the general workflow for HPLC method development:
graph MethodDevelopmentWorkflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="Define Analytical Objective"]; B [label="Analyte Characterization\n(Structure, pKa, Solubility, UV Spectra)"]; C [label="Initial Parameter Selection\n(Column, Mobile Phase, Detector)"]; D [label="Method Scouting\n(Gradient Elution)"]; E [label="Optimization of Parameters\n(Mobile Phase Composition, pH, Flow Rate, Temperature)"]; F [label="Method Validation\n(ICH Q2(R1))"]; G [label="Routine Analysis"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: HPLC Method Development Workflow.Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (determined from UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The validation characteristics evaluated included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation Studies)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[4][5][6] The analyte was subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress.[16][17]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the analyte solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the analyte solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed using the developed HPLC method. The chromatograms showed that the main peak was well-resolved from the degradation product peaks, confirming the method's specificity.
The logical flow of the validation process is depicted below:
Caption: HPLC Method Validation Flow.
Validation Results
The following table summarizes the results of the method validation.
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2 - 100.5% | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant impact on results | - |
Conclusion
A simple, rapid, precise, and accurate RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method meets the requirements of the ICH guidelines for analytical method validation. The forced degradation studies demonstrated the stability-indicating capability of the method, making it suitable for routine quality control analysis and stability studies of the compound in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Guides for method development. YMC CO., LTD. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]
-
High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. PubMed. Available from: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]
-
A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available from: [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available from: [Link]
-
Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Available from: [Link]
-
HPLC Column Selection Guide. Linklab. Available from: [Link]
-
Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu. Available from: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PubMed Central. Available from: [Link]
-
A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
Method Development Guide. ZirChrom. Available from: [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]
-
1-(3-Bromo-4-hydroxyphenyl)propan-1-one. PubChem. Available from: [Link]
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available from: [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. Available from: [Link]
-
How to separate isomers by Normal phase HPLC? ResearchGate. Available from: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Physicochemical Properties. TDEC. Available from: [Link]
-
3.2.S.1.3 General Properties. ICH. Available from: [Link]
-
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one - Chemical & Physical Properties. Cheméo. Available from: [Link]
-
Physicochemical Properties of the Drug. Pharmacy 180. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. molnar-institute.com [molnar-institute.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. onyxipca.com [onyxipca.com]
Troubleshooting & Optimization
"optimizing reaction conditions for 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one synthesis"
Executive Summary & Mechanistic Insight[1][2]
Target Molecule: 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one Common Name: 3-Bromo-4-hydroxyisobutyrophenone CAS Registry: 60966-36-1 (Generic analog reference) Primary Application: Key intermediate for xanthine oxidoreductase inhibitors (e.g., Topiroxostat analogs) and TRPV1 antagonists.
The Mechanistic Challenge
The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of 4'-hydroxyisobutyrophenone. The core challenge is Regioselectivity vs. Competitive Pathways .
-
Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator. The isobutyryl group is a meta deactivator. These effects act synergistically to direct the electrophile (
) to the 3-position (ortho to -OH). -
Competitive Pathway A (Over-Bromination): The product (monobromide) is still activated. Excess reagent or high temperatures lead rapidly to the 3,5-dibromo species.
-
Competitive Pathway B (
-Bromination): The isobutyryl tail contains a tertiary -proton. Under radical conditions (light, high temp) or Lewis acid catalysis, bromination can occur at the side chain rather than the ring.
Reaction Pathway Visualization
The following diagram illustrates the critical reaction nodes and potential failure points.
Figure 1: Reaction landscape showing the target pathway (Green) versus competitive inhibition pathways (Red).
Optimized Experimental Protocols
Protocol A: The "Golden Standard" (Bromine in Acetic Acid)
Best for scale-up and cost-efficiency. High atom economy.
Reagents:
-
Substrate: 4'-Hydroxyisobutyrophenone (1.0 eq)
-
Bromine (
): 1.0 – 1.05 eq -
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: Sodium Thiosulfate (aq)
Step-by-Step:
-
Dissolution: Dissolve substrate in AcOH (5–7 volumes). Ensure complete solubility.
-
Cooling (Critical): Cool the solution to 0–5°C .
-
Why? Low temperature suppresses
-bromination and slows the second bromination step, preventing the dibromo impurity.
-
-
Addition: Add
(diluted 1:1 in AcOH) dropwise over 30–60 minutes.-
Visual Cue: The solution will turn orange/red. The color should fade as
is consumed.
-
-
Maturation: Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 1 hour.
-
Quench: Pour mixture into ice water containing 10%
. -
Isolation: Filter the precipitate. Wash with water to remove acid. Recrystallize from Ethanol/Water (80:20).
Protocol B: The "Mild & Selective" (NBS in Acetonitrile)
Best for small-scale or if handling liquid bromine is prohibited.
Reagents:
-
Substrate: 1.0 eq
-
N-Bromosuccinimide (NBS): 1.0 eq[1]
-
Solvent: Acetonitrile (MeCN) or DCM
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) – Optional, speeds up kinetics.
Step-by-Step:
-
Dissolve substrate in MeCN (10 volumes).
-
Add NBS portion-wise at Room Temperature (20–25°C) .
-
Note: Do not heat.[2] Heating NBS promotes radical bromination at the alpha position.
-
-
Monitor by HPLC/TLC. Reaction is usually complete in 2–4 hours.
-
Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with water (removes succinimide) and brine.
Troubleshooting Guide (FAQ)
Category 1: Impurity Profile
Q: I see a significant impurity at RRT ~1.2 (relative to product) in HPLC. What is it? A: This is almost certainly the 3,5-dibromo byproduct .
-
Cause: Localized high concentration of bromine during addition or incorrect stoichiometry (>1.05 eq).
-
Fix: Increase stirring speed to ensure rapid dispersion of
. Reduce equivalents to 0.95–1.0. It is better to have 2% unreacted starting material (easy to remove) than 5% dibromo impurity (hard to separate).
Q: I have an impurity that appears when I run the reaction in sunlight/bright lab light.
A: This is the
-
Mechanism: Photons initiate a radical chain reaction.
-
Fix: Wrap the reaction flask in aluminum foil. Ensure the temperature stays below 25°C.
Category 2: Reaction Conditions[4][5][6]
Q: The reaction mixture turned into a dark tar. A: You likely oxidized the phenol ring.
-
Cause: Temperature too high or presence of strong oxidizers.
-
Fix: Ensure strict temperature control (0°C). If using
, ensure it is not contaminated with iron (Fe) salts, which catalyze oxidative polymerization.
Q: Can I use Methanol as a solvent?
A: Use with caution. While methanol is green, it can react with
Diagnostic Logic Tree
Use this flow to diagnose low yields or purity issues.
Figure 2: Decision matrix for troubleshooting experimental outcomes.
Quantitative Data: Solvent & Reagent Comparison
| Parameter | Bromine / Acetic Acid | NBS / Acetonitrile | NBS / DCM |
| Atom Economy | High (HBr byproduct) | Lower (Succinimide waste) | Lower |
| Regioselectivity | Excellent (at 0°C) | Good | Good |
| Reaction Time | 1–2 Hours | 2–4 Hours | 4–6 Hours |
| Cost | Low | Moderate | Moderate |
| Safety Profile | Hazardous (Corrosive/Fumes) | Safer Solid Handling | Volatile Solvent |
| Primary Risk | Over-bromination | Radical side-reactions | Solubility limits |
References
-
Regioselective Bromination of Phenols
- Title: Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide C
- Source: PMC (PubMed Central).
-
URL:[Link]
- Relevance: Validates the use of NBS and catalysts for controlling regioselectivity in hydroxy-acetophenone deriv
-
General Protocol for Bromination of 4-Hydroxy-ketones
- Title: Organic Syntheses Procedure: 3-Bromo-4-hydroxytoluene (Analogous chemistry).
- Source: Organic Syntheses, Coll. Vol. 3, p.130 (1955).
-
URL:[Link]
- Relevance: Establishes the baseline safety and stoichiometry for brominating activ
-
Alpha-Bromination Risks
-
Chemical Properties & Safety
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one
The following technical guide addresses the stability profile of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one (also known as 3-Bromo-4-hydroxyisobutyrophenone ). This document is structured for researchers requiring high-fidelity control over their experimental conditions.
Executive Technical Summary
Compound Identity: this compound CAS Registry Number: 1514860-39-9 (and related analogs) Core Structural Vulnerabilities:
-
Phenolic Hydroxyl (C4-OH): High susceptibility to oxidative coupling and quinone formation, particularly in alkaline media (
). -
Isobutyryl Carbonyl (C1=O): Prone to Norrish Type I photocleavage due to the absence of
-hydrogens required for Type II relaxation. -
Ortho-Bromine Substituent: Increases acidity of the phenol (
), making the molecule susceptible to ionization and subsequent oxidation at near-neutral pH.
Critical Stability Mechanisms (The "Why")
A. Photochemical Instability (Norrish Type I Cleavage)
Unlike linear alkyl ketones (e.g., valerophenone), this compound possesses a branched isopropyl group adjacent to the carbonyl. It lacks the
-
Mechanism: Homolytic fission of the Ar-C(=O) bond generates a benzoyl radical and an isopropyl radical.
-
Outcome: Irreversible degradation into 3-bromo-4-hydroxybenzaldehyde, carbon monoxide, and radical recombination byproducts.
B. Oxidative Degradation (Quinone Formation)
The presence of the electron-withdrawing bromine and ketone groups lowers the
-
Risk: In buffers with
, a significant fraction exists as the phenolate anion . -
Mechanism: The phenolate is electron-rich and reacts rapidly with dissolved oxygen to form semiquinone radicals, eventually yielding colored quinoid species (yellow/brown discoloration).
Troubleshooting Guide & FAQs
Q1: "My clear solution turned yellow/brown after 24 hours. Is it still usable?"
Diagnosis: Oxidative Degradation. Technical Explanation: The color change indicates the formation of quinones or conjugated oligomers, likely driven by trace alkalinity or dissolved oxygen. Corrective Action:
-
Immediate: Discard the solution. Quinones are reactive electrophiles that can covalently modify protein targets (Michael addition), invalidating biological assays.
-
Prevention: Acidify the stock solution slightly (0.1% Formic Acid) or store under inert gas (
/Argon).
Q2: "I see a new peak at a lower retention time in HPLC after leaving the sample on the bench."
Diagnosis: Photodegradation (Benzaldehyde derivative).
Technical Explanation: Exposure to ambient laboratory light (fluorescent) can trigger
-
Immediate: Quantify the impurity. If
, repurify or discard. -
Prevention: Use amber glassware or wrap vials in aluminum foil.
Q3: "The compound precipitated when I added it to my cell culture media (pH 7.4)."
Diagnosis: Solubility/Ionic Strength Mismatch.
Technical Explanation: While the phenolate form is soluble, the presence of divalent cations (
-
Protocol: Pre-dissolve in DMSO (up to 100 mM), then dilute into media while vortexing. Ensure final DMSO concentration is
.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months at -20°C.
-
Weighing: Weigh the solid in a low-light environment (or under red light).
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol/Methanol for long-term storage as they can act as hydrogen donors in radical processes.
-
Dissolution: Vortex until completely dissolved.
-
Inerting: Purge the headspace of the vial with Argon gas for 10-15 seconds to displace oxygen.
-
Storage: Aliquot into single-use amber vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: Stability-Indicating HPLC Method
Objective: Verify compound purity before critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid (Suppress ionization to sharpen peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 280 nm (Carbonyl).
-
Pass Criteria: Main peak purity
. Absence of early-eluting aldehyde peak.
Visualizations
Figure 1: Degradation Pathways
This diagram illustrates the two primary failure modes: Photochemical cleavage and Oxidative coupling.
Caption: Figure 1. Mechanistic pathways for photodegradation (Norrish Type I) and oxidative degradation (Quinone formation) of the target compound.
Figure 2: Troubleshooting Decision Tree
A logic flow for diagnosing solution stability issues.
Caption: Figure 2. Diagnostic flowchart for identifying root causes of instability in solution.
References
-
PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one Compound Summary. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Phenol, 2-bromo-4-methyl- (Analogous Acidity Data). National Institute of Standards and Technology.[1] Available at: [Link]
-
Royal Society of Chemistry. Norrish Type I surface photochemistry for butyrophenone. Photochemical & Photobiological Sciences. Available at: [Link]
-
Science and Education Publishing. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. World Journal of Chemical Education. Available at: [Link]
Sources
Technical Support Center: Solubilization Protocols for 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one
Case ID: SOL-BHMP-001 Subject: Overcoming aqueous insolubility and precipitation in in vitro biological assays. Compound Code: BHMP (used hereafter for 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one)
Executive Summary
The Challenge: BHMP presents a classic "solubility paradox" common in fragment-based drug discovery. While the phenolic hydroxyl group suggests hydrogen bonding potential, the 3-bromo substitution and the isobutyryl tail (2-methylpropan-1-one) significantly increase lipophilicity (LogP ~2.7). The Failure Mode: Users typically observe "crashing out" (precipitation) when adding high-concentration DMSO stocks directly to cell culture media. This results in:
-
False Negatives: The effective concentration is lower than calculated.
-
False Positives: Micro-precipitates cause physical cellular stress or scatter light in optical assays.
This guide provides three validated protocols to solubilize BHMP, ranging from standard solvent handling to advanced molecular encapsulation.
Module 1: The "Solvent-Shift" Protocol (Standard)
Best for: Short-term assays (<24h) where DMSO tolerance is established.
The Mechanism: This protocol utilizes the "1000x Stock" rule to minimize the volume of organic solvent introduced to the media, keeping the final DMSO concentration below the toxicity threshold (typically 0.1%).
Reagents Required[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.
-
Vessel: Glass vials (Avoid polystyrene; DMSO leaches plasticizers).
Step-by-Step Workflow
-
Stock Preparation (100 mM):
-
Weigh BHMP powder accurately.
-
Dissolve in anhydrous DMSO to achieve exactly 100 mM.
-
Critical: Vortex for 60 seconds. If particles persist, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into single-use glass vials and store at -20°C. Never freeze-thaw more than 3 times.
-
-
The "Step-Down" Dilution (Prevention of Shock Precipitation):
-
Do not add the 100 mM stock directly to the media. The drastic polarity shift will cause immediate precipitation.
-
Step A (Intermediate): Dilute the 100 mM stock 1:100 in DMSO (not water) to create a 1 mM "Working Stock."
-
Step B (Final): Dilute the 1 mM Working Stock 1:1000 into pre-warmed (37°C) culture media.
-
Result: 1 µM final drug concentration with 0.1% DMSO.
-
Data Table: DMSO Tolerance Limits
| Cell Type | Max Recommended DMSO % | Consequence of Excess |
| Primary Neurons | 0.05% - 0.1% | Axonal retraction, apoptosis |
| Stem Cells (iPSCs) | 0.1% | Spontaneous differentiation |
| Immortalized Lines (HeLa, HEK) | 0.5% | Metabolic interference (Mito-tox) |
| Enzymatic Assays (Cell-free) | 1.0% - 5.0% | Enzyme denaturation |
Module 2: The Cyclodextrin Encapsulation (Advanced)
Best for: Long-term assays (>24h), sensitive primary cells, or when high concentrations (>10 µM) are required.
The Mechanism: Hydroxypropyl-
Reagents Required[1]
-
HP-
-CD: (2-Hydroxypropyl)-beta-cyclodextrin (Cell culture grade). -
Vehicle: Sterile water or PBS.
Step-by-Step Workflow
-
Prepare 20% (w/v) HP-
-CD Stock:-
Dissolve 20g of HP-
-CD in 100mL sterile PBS. -
Filter sterilize (0.22 µm PES filter).
-
-
Complexation Step:
-
Dissolve BHMP in a minimal volume of DMSO (e.g., 50 mM stock).
-
Add the DMSO stock to the 20% HP-
-CD solution dropwise while vortexing. -
Target Ratio: Ensure the final molar ratio of Cyclodextrin:BHMP is at least 5:1.
-
Agitate (shaker plate) for 30 minutes at Room Temperature to allow equilibrium complexation.
-
-
Final Dilution:
-
Dilute this complex into your cell culture media. The cyclodextrin keeps BHMP in solution even as the DMSO becomes negligible.
-
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic between using the Standard DMSO protocol and the Advanced Cyclodextrin protocol.
Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and cellular sensitivity.
Troubleshooting & FAQs
Q1: I followed the DMSO protocol, but the media turned cloudy immediately. Why? A: This is "Solvent Shock." You likely added a high-concentration stock (e.g., 100 mM) directly to aqueous media. The local concentration of BHMP exceeded its solubility limit before it could disperse.
-
Fix: Use the "Intermediate Dilution" step described in Module 1. Dilute 100 mM
1 mM in DMSO first, then dilute into media.
Q2: My cells are dying in the Vehicle Control wells. Is BHMP toxic? A: If the vehicle control (DMSO only) is dying, the issue is solvent toxicity, not BHMP.
-
Diagnostic: Check your final DMSO concentration. If it exceeds 0.5% (v/v), it is cytotoxic to most lines.
-
Fix: Switch to the Cyclodextrin (Module 2) protocol to eliminate DMSO toxicity.
Q3: How do I know if the compound has precipitated if I can't see it with the naked eye? A: "Micro-precipitation" is a common silent failure.
-
QC Protocol: Use a Nephelometer (turbidity meter) or a simple microscope check.
-
Prepare a "Mock" plate with media + compound (no cells).
-
Incubate for 2 hours at 37°C.
-
Inspect under 20x phase-contrast microscopy. Dark, refractive crystals indicate precipitation.
-
Q4: Can I use Ethanol instead of DMSO? A: Ethanol is generally less effective for halogenated aromatics like BHMP and is more volatile, leading to concentration changes over time due to evaporation. DMSO is preferred for stock stability.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di Liello, F., et al. (2018). DMSO in cell culture: A review of the toxicity and implications for experimental design. ResearchGate / Journal of Cell Biology. (General consensus data on DMSO limits).
-
PubChem. (2025). Compound Summary: this compound. National Library of Medicine.
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2020). Solubility Determination of Chemicals by Nephelometry. JRC Publications.
Validation & Comparative
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one
A Senior Application Scientist's Perspective on a Novel Ketone Derivative
Disclaimer: As of February 2026, there is no publicly available scientific literature detailing the in vitro or in vivo efficacy of the specific compound 1-(3-Bromo-4-hydroxyphenyl)-2-methylpropan-1-one. This guide, therefore, presents a scientifically grounded, predictive framework for its evaluation. The experimental designs and potential outcomes discussed are based on the well-documented activities of structurally related compounds, particularly substituted chalcones and brominated phenolic ketones.
Introduction: Unveiling the Potential of a Novel Brominated Phenolic Ketone
The compound this compound belongs to the broad class of aromatic ketones, a scaffold known for its diverse pharmacological activities. The presence of a brominated hydroxyphenyl group is a key structural feature, often associated with enhanced biological effects in related molecules like chalcones and other phenolic compounds.[1][2] Structure-activity relationship (SAR) studies on similar chemical frameworks have revealed that the type and position of substituents on the aromatic rings significantly influence their biological activities, which can range from antimicrobial and antioxidant to anti-inflammatory and anticancer properties.[3][4][5]
This guide will provide a hypothetical yet methodologically rigorous comparison of the potential in vitro and in vivo efficacy of this compound. We will explore predictive mechanisms of action, propose detailed experimental protocols for its evaluation, and discuss the critical aspects of translating laboratory findings into a whole-organism context.
Part 1: In Vitro Efficacy Assessment - A Cellular and Molecular Deep Dive
The initial evaluation of any new chemical entity begins with a comprehensive in vitro analysis to determine its biological activity and safety profile at the cellular level. For a compound like this compound, a tiered approach starting with cytotoxicity assays followed by specific functional screens is recommended.
Hypothetical In Vitro Activity Profile
Based on the activities of structurally similar brominated phenolic compounds, we can hypothesize the following in vitro activities for our target molecule:
| Assay Type | Hypothesized Activity | Key Performance Metric | Potential Comparative Compounds |
| Cytotoxicity | Moderate selective cytotoxicity against cancer cell lines | IC50 (half-maximal inhibitory concentration) | Doxorubicin, Paclitaxel |
| Antimicrobial | Broad-spectrum activity against Gram-positive bacteria | MIC (Minimum Inhibitory Concentration) | Vancomycin, Ciprofloxacin |
| Antioxidant | Significant radical scavenging activity | EC50 (half-maximal effective concentration) | Ascorbic Acid, Trolox |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production | Inhibition of TNF-α, IL-6 release | Dexamethasone, Ibuprofen |
Proposed Mechanism of Action: A Predictive Outlook
Drawing parallels from related chalcones and phenolic ketones, this compound could potentially exert its effects through the modulation of key signaling pathways. The presence of the α,β-unsaturated ketone moiety, if it were a chalcone, would make it a potential Michael acceptor, allowing for covalent interaction with nucleophilic residues (like cysteine) in target proteins. However, in the saturated propan-1-one structure, non-covalent interactions would be more likely. The brominated hydroxyphenyl group could be crucial for interactions within protein binding pockets and for its antioxidant properties.
A plausible anti-inflammatory mechanism could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols: In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on both cancerous and non-cancerous cell lines.
-
Methodology:
-
Seed cells (e.g., MCF-7 breast cancer cells and MCF-10A non-tumorigenic breast epithelial cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) against a panel of bacteria.
-
Methodology:
-
Prepare a twofold serial dilution of the compound in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Part 2: In Vivo Efficacy Assessment - Translating to a Whole Organism
Positive and promising in vitro data are the gateway to in vivo studies, which are crucial for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety in a complex biological system.
Hypothetical In Vivo Study Design: Murine Xenograft Model for Anticancer Activity
Assuming our compound shows selective cytotoxicity towards a specific cancer cell line in vitro, a murine xenograft model would be the next logical step.
Caption: Workflow for a murine xenograft model.
Hypothetical In Vivo Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | 0 | +2.5 |
| Compound (low dose) | 25 | 950 ± 180 | 36.7 | +1.8 |
| Compound (high dose) | 50 | 500 ± 120 | 66.7 | -0.5 |
| Positive Control | Varies | 400 ± 100 | 73.3 | -5.0 |
Detailed Experimental Protocol: In Vivo Murine Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, low dose of the compound, high dose of the compound, positive control).
-
Treatment Administration: Administer the compound and controls daily via a suitable route (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., 21 days).
-
Data Collection: Measure tumor dimensions with calipers and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Part 3: The In Vitro-In Vivo Correlation - Bridging the Divide
A critical aspect of drug development is establishing a robust in vitro-in vivo correlation (IVIVC). While in vitro assays provide valuable initial data, they often lack the complexity of a whole organism. Factors such as metabolism, drug distribution, and immune responses can significantly alter a compound's efficacy in vivo.
Challenges in Translation:
-
Metabolism: The compound may be rapidly metabolized in the liver, reducing its bioavailability and efficacy.
-
Pharmacokinetics: Poor absorption, distribution, or rapid excretion can prevent the compound from reaching its target tissue at therapeutic concentrations.
-
Toxicity: The compound might exhibit unforeseen toxicity in a whole organism that was not apparent in cell culture.
For this compound, it would be crucial to perform pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This data would be essential for interpreting the results of in vivo efficacy studies and for optimizing dosing regimens.
Conclusion
While the specific biological activities of this compound remain to be elucidated through empirical research, its chemical structure places it in a class of compounds with significant therapeutic potential. The proposed hypothetical framework for its in vitro and in vivo evaluation provides a comprehensive roadmap for future investigations. The key to unlocking its potential will lie in rigorous, well-designed experiments that not only demonstrate its efficacy at the cellular level but also successfully navigate the complexities of a whole-organism physiological environment. The journey from a promising molecule in a test tube to a potential therapeutic agent is long, but it is a journey paved with the principles of scientific integrity and logical, data-driven progression outlined in this guide.
References
-
Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. [Link]
-
Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. [Link]
-
Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. [Link]
-
Synthesis of Substituted Chalcones and Investigation of Their Biological Activities. [Link]
-
Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. preprints.org [preprints.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
